![molecular formula C14H11N5 B1411864 4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine CAS No. 1048004-09-6](/img/structure/B1411864.png)
4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine
Overview
Description
Synthesis Analysis
The synthesis of this compound has been described in various studies . One such study describes the synthesis and vacuole-inducing activity of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives, including five potent derivatives that exhibit excellent vacuole-inducing activity .Molecular Structure Analysis
The molecular formula of 4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine is C14H11N5 . For a detailed molecular structure, you may refer to resources like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine include a molecular weight of 249.27 g/mol. More detailed properties can be found on databases like PubChem .Scientific Research Applications
Coordination Chemistry and Metal Complexes
4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine: is a bipyridine derivative, a class of compounds known for their ability to act as ligands in coordination chemistry . They can form stable complexes with transition metals, which are crucial in various catalytic processes. The unique structure of this compound, with its pyrimidinylamine group, may offer additional coordination sites, potentially leading to novel metal complexes with unique properties and reactivities.
Catalysis
In the realm of catalysis, bipyridine derivatives are often used as ligands to create catalysts for organic transformations . The specific structure of 4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine could be explored to develop new catalysts that facilitate reactions with improved efficiency, selectivity, and under milder conditions.
Supramolecular Structures
The nitrogen atoms present in bipyridines enable them to participate in non-covalent interactions, such as hydrogen or halogen bonds, leading to the formation of supramolecular structures . These structures have interesting properties and potential applications in the development of molecular sensors, switches, and as components in molecular machines.
Mechanism of Action
The mechanism of action of this compound, particularly in the context of its anticancer activity, involves the induction of methuosis in cancer cells . Methuosis is a type of cell death characterized by the accumulation of large vacuoles derived from macropinosomes . The MAPK/JNK signalling pathway is involved in the methuotic cell death induced by this compound .
Safety and Hazards
Future Directions
The compound’s unique properties, particularly its ability to induce methuosis in cancer cells, make it a promising lead compound for the development of new anticancer agents . Future research will likely focus on further understanding the molecular and cellular mechanisms underlying methuosis and optimizing the compound for therapeutic use .
properties
IUPAC Name |
4-(6-pyridin-3-ylpyridin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5/c15-14-17-7-5-13(19-14)11-3-4-12(18-9-11)10-2-1-6-16-8-10/h1-9H,(H2,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRWXXATTMTGGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



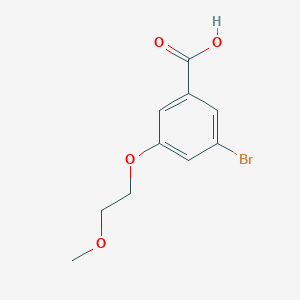


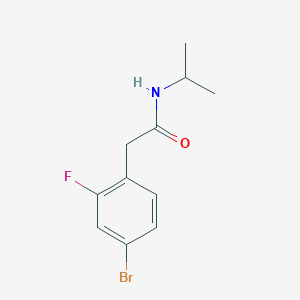
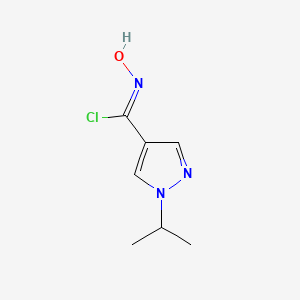
![3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine](/img/structure/B1411790.png)
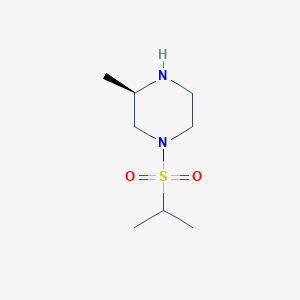
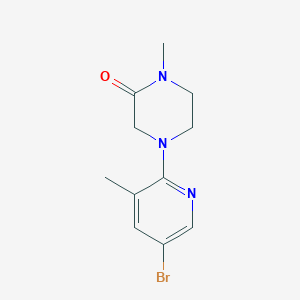
![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine](/img/structure/B1411795.png)
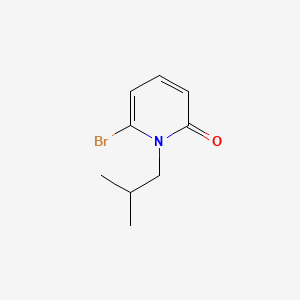
![N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine](/img/structure/B1411798.png)


![tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1411802.png)